molecular formula C20H19Br2N3O2S B11072316 2-{[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methoxyphenyl)acetamide

2-{[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methoxyphenyl)acetamide

Cat. No.: B11072316
M. Wt: 525.3 g/mol
InChI Key: XHIUULKBHYPPKI-UHFFFAOYSA-N
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Description

2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with allyl, cyano, and dimethyl groups, as well as a dibromo-methoxyphenyl group attached via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-ALLYL-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DIBROMO-4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19Br2N3O2S

Molecular Weight

525.3 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethyl-5-prop-2-enylpyridin-2-yl)sulfanyl-N-(2,6-dibromo-4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19Br2N3O2S/c1-5-6-14-11(2)15(9-23)20(24-12(14)3)28-10-18(26)25-19-16(21)7-13(27-4)8-17(19)22/h5,7-8H,1,6,10H2,2-4H3,(H,25,26)

InChI Key

XHIUULKBHYPPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2Br)OC)Br)C)CC=C

Origin of Product

United States

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